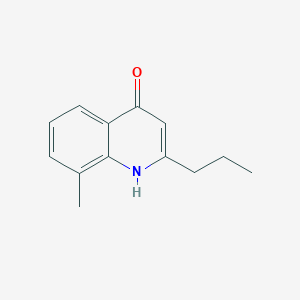

4-Hydroxy-8-methyl-2-propylquinoline

Overview

Description

4-Hydroxy-8-methyl-2-propylquinoline (CAS: 1070879-87-6) is a quinoline derivative characterized by hydroxyl (-OH), methyl (-CH₃), and propyl (-C₃H₇) substituents at positions 4, 8, and 2 of the quinoline ring, respectively. It is a research-grade compound with a purity >98% and is primarily used in biochemical studies . Its physicochemical properties, such as solubility in organic solvents (e.g., DMSO), stability at -20°C to -80°C, and challenges in aqueous solubility, necessitate specialized handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methyl-2-propylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with ethoxymethylenemalonate under acidic conditions, followed by subsequent functional group modifications to introduce the hydroxyl, methyl, and propyl groups . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route by reducing reaction times and energy consumption .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. These processes often utilize recyclable catalysts and solvent-free conditions to minimize environmental impact. The use of ionic liquids and ultrasound-promoted synthesis are also explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methyl-2-propylquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-Hydroxy-8-methyl-2-propylquinoline exhibits significant antimicrobial activity. A study reported a minimum inhibitory concentration (MIC) of 0.1 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1 mg/mL |

| Escherichia coli | 0.1 mg/mL |

| Klebsiella pneumoniae | 0.125 mg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes involved in cancer metabolism, disrupting cancer cell proliferation. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .

Case Study: Anticancer Research

A study demonstrated that derivatives of 4-hydroxyquinoline showed potent activity against breast cancer cell lines with IC50 values indicating significant cytotoxicity.

Industrial Applications

Beyond its biological applications, this compound is utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties. Its ability to undergo various chemical reactions such as oxidation and reduction makes it a valuable building block in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methyl-2-propylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts normal cellular processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Variations and Physicochemical Properties

The biological and chemical properties of quinoline derivatives are highly influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:

*Calculated based on molecular formula C₁₃H₁₇NO.

Key Observations:

- Solubility: Methoxy (OCH₃) and hydroxyl (OH) groups improve polar solubility (e.g., 4-Hydroxy-8-methoxy-2-methylquinoline), whereas trifluoromethyl (CF₃) and propyl groups reduce aqueous solubility .

- Functional Group Impact : Fluorine in 8-CF₃ derivatives improves metabolic stability, while thiazole rings (e.g., in CAS 1237745-88-8) enable targeted enzyme interactions .

Antimicrobial and Chelation Properties:

- 8-Hydroxyquinoline: A benchmark for metal chelation (e.g., Zn²⁺, Fe³⁺), with applications in antifungal and antibacterial agents. Its neuroactive derivatives (e.g., compound 5476423) show enhanced acetylcholinesterase inhibition via hydrogen bonding .

- The propyl group may enhance tissue penetration compared to smaller substituents .

- Thiazole-Containing Derivatives: Compounds like 4-Chloro-2-(4-cyclopropylthiazolyl)-7-methoxy-8-methylquinoline exhibit extended conformations in enzyme binding pockets, enabling interactions with multiple residues .

Biological Activity

Overview

4-Hydroxy-8-methyl-2-propylquinoline (C13H15NO) is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern. Its molecular structure includes a hydroxyl group at the 4-position, a methyl group at the 8-position, and a propyl group at the 2-position, which collectively contribute to its distinct chemical and biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The compound's reactivity is influenced by its functional groups, allowing it to undergo various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.

- Reduction : The quinoline ring can be reduced to tetrahydroquinoline derivatives.

- Substitution : The compound can participate in electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 0.1 mg/mL against Staphylococcus aureus and Escherichia coli . The compound's effectiveness against antibiotic-resistant strains highlights its potential as a lead compound for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1 mg/mL |

| Escherichia coli | 0.1 mg/mL |

| Klebsiella pneumoniae | 0.125 mg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. It is believed to inhibit specific enzymes involved in cancer metabolism, thereby disrupting cancer cell proliferation. In vitro studies have shown that derivatives of 4-hydroxyquinoline exhibit cytotoxic effects on various cancer cell lines, suggesting that this class of compounds could serve as potential anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. This interaction may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Metal Ion Chelation : Forming stable complexes with metal ions, which can enhance or inhibit biological processes.

Case Studies

- Antimicrobial Efficacy : A study compared the antimicrobial efficacy of various derivatives against Klebsiella pneumoniae and found that certain substitutions on the quinoline ring significantly enhanced activity, with inhibition zones measured at 25 mm compared to standard drugs .

- Anticancer Research : Another investigation into the cytotoxic effects of 4-hydroxyquinoline derivatives revealed promising results against breast cancer cell lines, with IC50 values indicating potent activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-8-methyl-2-propylquinoline, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Gould-Jacobs cyclization, where 2-propylaniline derivatives are condensed with β-keto esters under acidic conditions. Substituent positioning (methyl at C8, propyl at C2) requires careful selection of precursors (e.g., substituted anilines and diketones). Yield optimization involves temperature control (120–140°C) and catalysis with polyphosphoric acid (PPA) . Factorial design experiments (e.g., varying solvent polarity, reaction time) are critical for identifying optimal conditions .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of -NMR (to identify methyl protons at δ 2.5–3.0 ppm and propyl chain splitting patterns) and -NMR (to confirm carbonyl and aromatic carbons). IR spectroscopy can verify the hydroxyl group (broad peak ~3200 cm). X-ray crystallography is recommended for resolving tautomeric equilibria (hydroxy vs. keto forms), as seen in analogous 8-hydroxyquinoline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative bacteria). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Include positive controls (e.g., ciprofloxacin for antibacterial, doxorubicin for cytotoxicity) and replicate experiments to address variability .

Advanced Research Questions

Q. How do structural modifications at the C2 (propyl) and C8 (methyl) positions influence structure-activity relationships (SAR) in antimicrobial applications?

- Methodological Answer : Conduct systematic SAR studies by synthesizing analogs with varying alkyl chain lengths (C2) and substituents (halogens, methoxy at C8). Compare log values (lipophilicity) and antibacterial potency. For example, replacing the propyl group with phenyl (in 4-Hydroxy-8-methyl-2-phenylquinoline) reduces activity against S. aureus, suggesting alkyl chains enhance membrane penetration .

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G**) to model tautomeric equilibria and electrostatic potential surfaces. Molecular docking (AutoDock Vina) can simulate binding to bacterial topoisomerase II or human kinases. Pair computational results with experimental validation (e.g., enzymatic inhibition assays) to refine models .

Q. How can contradictory data in solubility and stability studies be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) and pH effects. Perform stability studies using HPLC-UV under varied pH (2–10) and temperature (25–40°C). For solubility, use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) .

Q. Methodological Frameworks for Experimental Design

Q. What factorial design approaches are effective for optimizing multi-step synthesis?

- Methodological Answer : Apply a 2 factorial design to test variables like catalyst concentration, solvent (e.g., ethanol vs. toluene), and reaction time. Analyze main effects and interactions using ANOVA. For example, increasing PPA concentration may reduce reaction time but require post-synthesis neutralization steps .

Q. How can spectroscopic and chromatographic methods be integrated for purity assessment?

- Methodological Answer : Combine HPLC-DAD (for quantification) with LC-MS (to detect impurities at trace levels). Validate methods per ICH guidelines (linearity, LOD/LOQ). For example, a C18 column with 0.1% formic acid in acetonitrile/water achieves baseline separation of quinoline derivatives .

Q. Data Interpretation and Validation

Q. What statistical tools are recommended for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Apply the Hill equation to model sigmoidal curves. Include bootstrap resampling to estimate confidence intervals and address outliers .

Q. How can conflicting results in antioxidant assays (e.g., DPPH vs. ABTS) be reconciled?

Properties

IUPAC Name |

8-methyl-2-propyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-5-10-8-12(15)11-7-4-6-9(2)13(11)14-10/h4,6-8H,3,5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIWAWKGQRGEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=CC=CC(=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653733 | |

| Record name | 8-Methyl-2-propylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-87-6 | |

| Record name | 8-Methyl-2-propylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070879-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.